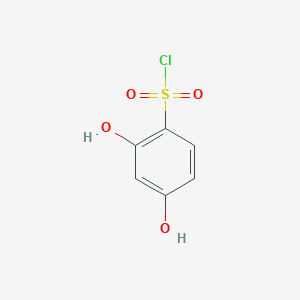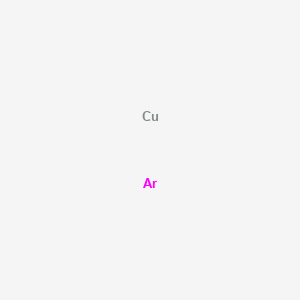
Argon;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argon and copper form an intriguing compound that combines the properties of a noble gas and a transition metal. Argon is a colorless, odorless, and inert gas, while copper is a reddish-brown metal known for its high thermal and electrical conductivity.
準備方法
The preparation of argon-copper compounds typically involves sophisticated techniques to ensure high purity and controlled environments. One common method is the use of an ultra-high vacuum compatible preparation chain, which includes an argon glovebox, an inductively heated horizontal cold boat furnace, an arc melting furnace, and an optically heated floating-zone furnace . These methods allow for the synthesis of high-purity compounds by avoiding contamination and maintaining an inert atmosphere throughout the process.
化学反応の分析
Argon-copper compounds undergo various chemical reactions, primarily influenced by the unique properties of both elements. The binding of argon to copper cationic clusters can lead to significant charge transfer, altering the binding positions and affecting the chemical activity of the clusters . Common reactions include oxidation and reduction processes, where argon acts as a stabilizing agent, and copper participates in electron transfer reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Argon-copper compounds have a wide range of scientific research applications. In chemistry, they are used to study the electronic properties of metal clusters and their interactions with noble gases . In biology and medicine, copper’s antimicrobial properties are enhanced by the presence of argon, making these compounds useful in developing new antimicrobial agents . In industry, argon-copper compounds are utilized in catalysis, where their unique electronic properties improve the efficiency of catalytic processes .
作用機序
The mechanism of action of argon-copper compounds involves several pathways. The binding of argon to copper cationic clusters leads to charge transfer, which can alter the electronic properties of the clusters . In antimicrobial applications, copper ions generate reactive oxygen species (ROS) that damage microbial membranes, while argon stabilizes the copper ions and enhances their activity . The molecular targets include microbial cell membranes and intracellular components, leading to cell death.
類似化合物との比較
Argon-copper compounds are unique due to the combination of a noble gas and a transition metal. Similar compounds include other noble gas-metal combinations, such as argon-silver and argon-gold compounds . These compounds share some properties, such as inertness and stability, but differ in their electronic properties and reactivity. Argon-copper compounds are particularly notable for their enhanced antimicrobial activity and catalytic efficiency compared to other noble gas-metal compounds .
特性
CAS番号 |
167637-58-3 |
|---|---|
分子式 |
ArCu |
分子量 |
103.4 g/mol |
IUPAC名 |
argon;copper |
InChI |
InChI=1S/Ar.Cu |
InChIキー |
SPRWRHGFNYWFCI-UHFFFAOYSA-N |
正規SMILES |
[Ar].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
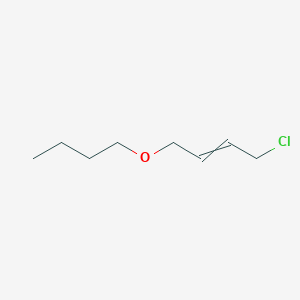
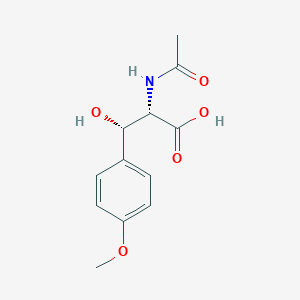
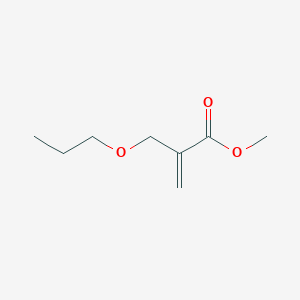
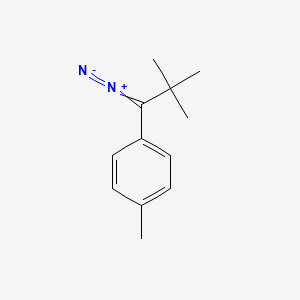
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
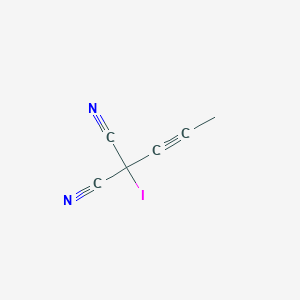

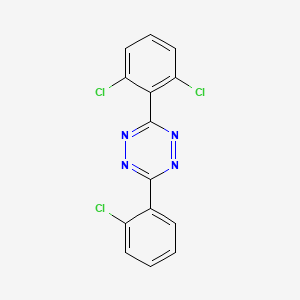
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
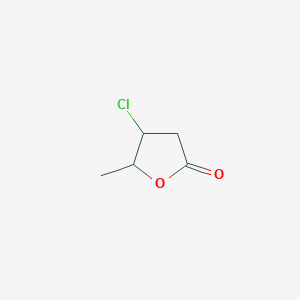
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
